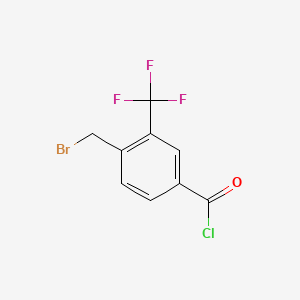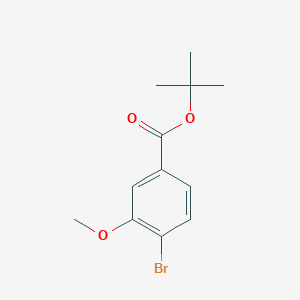
tert-Butyl 4-bromo-3-methoxybenzoate
Übersicht
Beschreibung
“tert-Butyl 4-bromo-3-methoxybenzoate” is a 4-bromo substituted benzoic acid derivative. It can be used as a building block for the synthesis of various biologically active compounds . The molecular formula is C12H15BrO3 .
Molecular Structure Analysis
The InChI code for “tert-Butyl 4-bromo-3-methoxybenzoate” is 1S/C12H15BrO3/c1-12(2,3)16-11(14)8-5-6-9(13)10(7-8)15-4/h5-7H,1-4H3 . This indicates the presence of a tert-butyl group, a bromo group, and a methoxy group attached to a benzoate core .Physical And Chemical Properties Analysis
“tert-Butyl 4-bromo-3-methoxybenzoate” has a molecular weight of 287.15 . It has a density of 1.3±0.1 g/cm3, a boiling point of 337.1±22.0 °C at 760 mmHg, and a flash point of 157.7±22.3 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Antibacterial Agents Synthesis
Research by Popiołek and Biernasiuk (2016) on hydrazide-hydrazones of 3-methoxybenzoic and 4-tert-butylbenzoic acid demonstrated significant antibacterial activity against Gram-positive bacteria, notably Bacillus spp. This study highlights the compound's utility in developing new antibacterial agents with improved efficacy over traditional antibiotics like cefuroxime and ampicillin (Popiołek & Biernasiuk, 2016).
Catalytic Applications
Liu and Hii (2011) discussed tert-Butyl perbenzoate as a substitute for benzoquinone in Fujiwara-Moritani reactions, highlighting its role in mild, room-temperature catalytic processes. This research underscores the potential of tert-Butyl 4-bromo-3-methoxybenzoate derivatives in facilitating carbon-carbon bond formation under less harsh conditions (Liu & Hii, 2011).
Ligand Synthesis for Metal Complexes
Ray, Shaikh, and Ghosh (2007) synthesized and structurally characterized palladium(II) and gold(I) complexes of a new O-functionalized N-heterocyclic carbene ligand derived from a similar methoxybenzoate structure. This work demonstrates the importance of tert-Butyl 4-bromo-3-methoxybenzoate derivatives in preparing novel ligands for metal complexes with potential applications in catalysis and material science (Ray, Shaikh, & Ghosh, 2007).
Schiff Base Compounds for Biological Activities
Sirajuddin, Uddin, Ali, and Tahir (2013) synthesized Schiff base compounds related to tert-Butyl 4-bromo-3-methoxybenzoate and demonstrated their biological activities, including antibacterial, antifungal, and antioxidant activities. This research suggests the compound's derivatives can interact with DNA, showing significant potential in pharmaceutical applications (Sirajuddin, Uddin, Ali, & Tahir, 2013).
Material Science and Polymer Chemistry
Research by Raynaud, Gnanou, and Taton (2009) utilized N-heterocyclic carbenes derived from tert-Butyl 4-bromo-3-methoxybenzoate for the group transfer polymerization of (meth)acrylic monomers, leading to polymers with controlled molecular weights and compositions. This highlights its utility in synthesizing advanced materials with specific properties (Raynaud, Gnanou, & Taton, 2009).
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl 4-bromo-3-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-12(2,3)16-11(14)8-5-6-9(13)10(7-8)15-4/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCCBRWZXNOFCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649557 | |
| Record name | tert-Butyl 4-bromo-3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-bromo-3-methoxybenzoate | |
CAS RN |
247186-51-2 | |
| Record name | 1,1-Dimethylethyl 4-bromo-3-methoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=247186-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-bromo-3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline](/img/structure/B1604256.png)
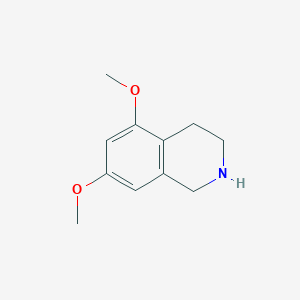
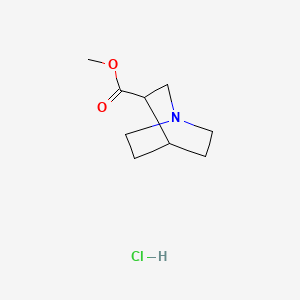
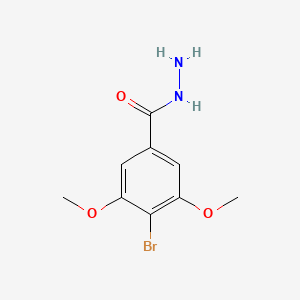
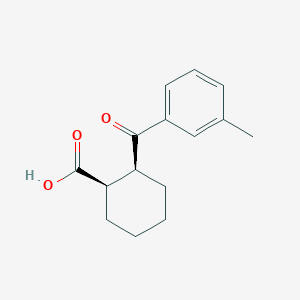

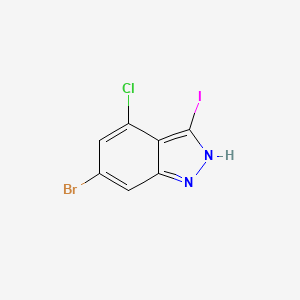
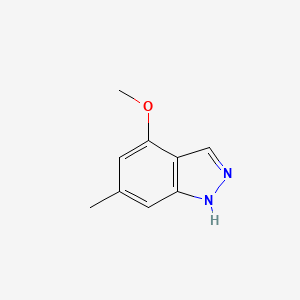
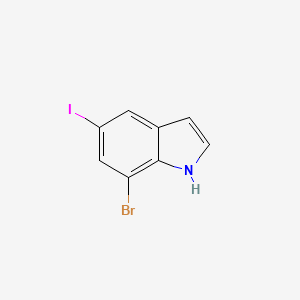
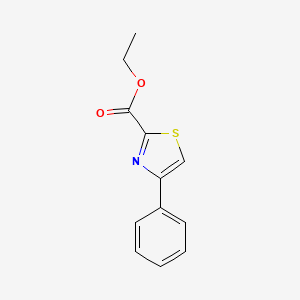
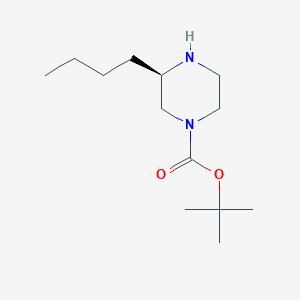
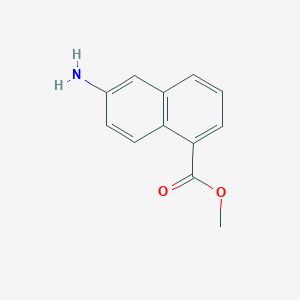
![Dicyclohexyl-{2-sulfo-9-[3-(4-sulfo-phenyl)propyl]-9-fluorenyl}phosphonium-hydrogensulfate](/img/structure/B1604275.png)
